molecular formula C11H7BrF3NO2 B1414414 Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805417-86-0

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Cat. No. B1414414
M. Wt: 322.08 g/mol
InChI Key: XSGWSDJIDFRXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate (MBCT) is a synthetic organic compound that has recently been studied for its potential uses in scientific research. This compound is a brominated aromatic compound that contains a trifluoromethyl group. MBCT has been found to possess a wide range of properties, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. In

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been studied for its potential uses in scientific research. It has been found to possess antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in the development of new drugs and drug delivery systems, as well as in the study of the mechanisms of action of existing drugs. It has also been used in the study of cell signaling pathways and as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism Of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It has also been suggested that Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Biochemical And Physiological Effects

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antimicrobial activity, anti-inflammatory activity, and antioxidant activity. It has also been found to possess cytotoxic activity and to modulate the activity of certain enzymes involved in the production of pro-inflammatory molecules. In addition, Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been found to possess anti-angiogenic activity, meaning it can inhibit the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it has a wide range of applications in scientific research, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available about its properties and mechanism of action. In addition, it is a brominated compound, so it may be toxic to some organisms.

Future Directions

Despite the limited information available about the properties and mechanism of action of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate, there are several potential future directions for research. One potential direction is to explore the potential therapeutic applications of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another potential direction is to explore the potential use of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate as a drug delivery system. Additionally, further research could be conducted to explore the potential mechanisms of action of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate, including its effects on cell signaling pathways and its potential antioxidant activity. Finally, further research could be conducted to explore the potential toxicity of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate and to identify potential biomarkers for its use in laboratory experiments.

properties

IUPAC Name

methyl 2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-3-9(12)7(5-16)2-8(6)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWSDJIDFRXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.